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Compound of Interest

Compound Name: Vamicamide

CAS No.: 97987-88-7

Cat. No.: B1682146 Get Quote

Executive Summary
Vamicamide (FK176) is a synthetic anticholinergic agent designed for the treatment of urinary

frequency and urgency (pollakiuria). Chemically distinct as a pyridine-acetamide derivative, it

exhibits high selectivity for the urinary bladder over salivary glands, minimizing the classic dry

mouth side effects associated with antimuscarinics.

This guide details the mechanistic pathways governing its absorption, the stereoselective

nature of its disposition, and the pharmacokinetic parameters defined in human and animal

models.

Physicochemical Determinants of Absorption
The absorption profile of Vamicamide is fundamentally dictated by its physicochemical

properties, which favor passive transcellular diffusion.

Molecular Configuration
Chemical Name: (2R,4R)-4-(dimethylamino)-2-phenyl-2-pyridin-2-ylpentanamide.

Chirality: Vamicamide is a chiral molecule containing two asymmetric centers. It is typically

administered as a racemate of the (2R, 4R) and (2S, 4S) enantiomers.
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Ionization (pKa): The molecule contains a basic dimethylamino group (estimated pKa ~9.0)

and a pyridine ring (pKa ~5.2). At physiological pH (7.4), a significant fraction exists in the

cationic form, yet sufficient unionized species exist to facilitate membrane permeation.

Solubility & Permeability
Vamicamide exhibits characteristics of a BCS Class I or II compound (High Permeability),

evidenced by its rapid absorption phase in vivo. Its lipophilicity (LogP ~3.0) allows for efficient

crossing of the gastrointestinal epithelium.
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Figure 1: Physicochemical properties driving the absorption mechanism of Vamicamide.

Pharmacokinetic Profile (Human Data)
The pharmacokinetic behavior of Vamicamide in humans is characterized by linear kinetics

and a one-compartment model with first-order absorption.[1]

Absorption Parameters
Bioavailability (F): While the absolute bioavailability percentage is proprietary, the drug

exhibits complete and rapid oral absorption.

Linearity: PK is linear across the therapeutic dose range (0.7 mg to 48 mg single dose).

Tmax (Time to Peak): Peak plasma concentrations are typically achieved within 2–4 hours

post-administration.
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Distribution & Elimination
Volume of Distribution (Vd/F): The apparent volume of distribution suggests extensive tissue

binding, consistent with its lipophilic nature.

Elimination Half-Life (t1/2): Approximately 5.0 hours (derived from elimination rate constant

).

Stereoselectivity: Studies indicate that the (2R, 4R) and (2S, 4S) enantiomers possess

similar pharmacokinetic profiles in humans, unlike some other chiral anticholinergics where

one enantiomer is preferentially metabolized.

Table 1: Key Pharmacokinetic Parameters (Healthy Volunteers)

Parameter Value / Characteristic Note

Absorption Model First-order input Rapid onset of action

Elimination Rate (

)
Consistent across doses

Half-life (

)
~5.0 hours Supports b.i.d. or t.i.d. dosing

Metabolism Extensive Hepatic
Active metabolite RU44403

formed

Excretion Renal & Fecal Parent drug + metabolites

Metabolism and Excretion Dynamics
Vamicamide undergoes significant first-pass metabolism, which is a critical determinant of its

systemic bioavailability.

Metabolic Pathways
The primary metabolic pathway involves hepatic oxidation, likely mediated by Cytochrome

P450 (CYP) isoenzymes.
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Major Metabolite:RU44403.[1] This metabolite is pharmacologically active and contributes to

the therapeutic efficacy.

Minor Metabolite: RU44570 (detected in animal models, negligible in humans).[1]

Stereochemical Stability: No significant chiral inversion occurs in vivo; the R,R and S,S forms

remain distinct.

Excretion
Urinary Excretion: A significant portion of the dose is excreted in the urine, both as

unchanged parent drug and as the active metabolite RU44403.

Bladder Selectivity: The presence of the active parent and metabolite in the urine provides a

"local" therapeutic effect on the bladder mucosa (urothelium), enhancing efficacy while

reducing systemic side effects (e.g., dry mouth).
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Figure 2: ADME pathway illustrating the conversion to active metabolite and dual-targeting

(systemic + urinary) of the bladder.

Experimental Protocols for Bioavailability
Assessment
For researchers aiming to validate these parameters, the following standardized protocols are

recommended.

Protocol: Chiral Separation in Biological Fluids
To accurately assess the bioavailability of Vamicamide's enantiomers, a stereoselective assay

is required.

Sample Preparation:

Collect human serum or urine samples.[2][3][4]

Perform Liquid-Liquid Extraction (LLE): Add diethyl ether to the sample (pH adjusted to

alkaline to ensure unionized form).

Vortex for 5 minutes, centrifuge at 3000g, and collect the organic layer.

Evaporate to dryness under nitrogen stream.

Reconstitute in mobile phase.

Chromatographic Conditions (HPLC):

Column: Chiral-AGP (

-acid glycoprotein) column (100 x 4.0 mm).

Mobile Phase: 10 mM Sodium Phosphate buffer (pH 7.0) with organic modifier (e.g., 2-

propanol).

Detection: UV absorbance at 260 nm.[2]
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Validation: Linearity range 10–200 ng/mL (Serum).[2]

Protocol: Population PK Modeling
When analyzing clinical data, use a One-Compartment Model with first-order absorption:

Where:

= Plasma concentration at time

= Bioavailability fraction

= Dose[5][6][7]

= Absorption rate constant

= Elimination rate constant

= Volume of distribution
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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